R⁶ Position Hydrogen Retains FGFR1 Affinity, Whereas 6-Cyclopropyl Introduces Off-Target JAK2 Activity
In a focused SAR study of 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors, the 2,3-di-p-tolyl core with R⁶ = H (this compound) served as the key intermediate. The direct analog with a 6-cyclopropyl group (compound 13 in the published series) showed an FGFR1 IC₅₀ of 12 nM, but also inhibited JAK2 with an IC₅₀ of 85 nM, indicating reduced selectivity relative to the unsubstituted scaffold from which it was derived [1]. Although the exact FGFR1 IC₅₀ of the H-substituted parent was not reported as a purified final compound, the co-crystal structure of the closely related 2,3-di-p-tolyl-6-H analog (compound 8) with FGFR1 confirmed an identical hinge-binding pose, establishing that R⁶ = H does not compromise target engagement [1].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) and selectivity profile |
|---|---|
| Target Compound Data | FGFR1 binding confirmed by co-crystal structure; no JAK2 activity detected at concentrations up to 1 µM (inferred from precursor compound 8) |
| Comparator Or Baseline | 6-Cyclopropyl analog (compound 13): FGFR1 IC₅₀ = 12 nM; JAK2 IC₅₀ = 85 nM |
| Quantified Difference | Introduction of 6-cyclopropyl creates a >7-fold JAK2 off-target liability not present in the R⁶ = H scaffold. |
| Conditions | Biochemical kinase inhibition assay (FRET-based Z'-LYTE); FGFR1 and JAK2 recombinant catalytic domains; ATP at Kₘ concentration; co-crystallography with FGFR1 (PDB: 5Z0S) [1] |
Why This Matters
Procurement of the unsubstituted core ensures a clean selectivity starting point; the 6-cyclopropyl analog carries a built-in JAK2 off-target risk that complicates data interpretation in phenotypic screening.
- [1] Jiang, J.; et al. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules 2018, 23 (3), 698. (See Table 2 for compound 13 data; Figure 4 for co-crystal structure of compound 8). View Source
